molecular formula C10H11ClFNO B1627209 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide CAS No. 908494-81-5

3-chloro-N-(3-fluoro-4-methylphenyl)propanamide

Cat. No. B1627209
M. Wt: 215.65 g/mol
InChI Key: ZULMRTGDQRGKGL-UHFFFAOYSA-N
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Description

3-chloro-N-(3-fluoro-4-methylphenyl)propanamide is a chemical compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide is 1S/C10H11ClFNO/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-chloro-N-(3-fluoro-4-methylphenyl)propanamide is a solid at room temperature .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

One significant application involves the development of neurokinin-1 (NK1) receptor antagonists. Compounds structurally related to 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide have been identified as potent, orally active NK1 receptor antagonists. These compounds show promise in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting their potential therapeutic applications (Harrison et al., 2001).

Pharmacokinetics and Metabolism in Preclinical Models

Research on compounds similar to 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide also includes studies on their pharmacokinetics and metabolism. For instance, S-1, a selective androgen receptor modulator (SARM), demonstrated low clearance, moderate volume of distribution, and extensive metabolism in rats. Such studies are crucial for understanding the drug's behavior in biological systems and for the development of new therapeutic agents (Wu et al., 2006).

Potential as Analgesic Modulators

Compounds structurally related to 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide have been explored for their potential as analgesic modulators. For example, novel derivatives have been studied for their modulating effects on the Transient Receptor Potential Vanilloid 1 (TRPV1), indicating their utility in developing new analgesic drugs (Liu et al., 2018).

Future Directions

The future directions for the use and study of 3-chloro-N-(3-fluoro-4-methylphenyl)propanamide are not specified in the search results. As a compound used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

3-chloro-N-(3-fluoro-4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULMRTGDQRGKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588412
Record name 3-Chloro-N-(3-fluoro-4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-fluoro-4-methylphenyl)propanamide

CAS RN

908494-81-5
Record name 3-Chloro-N-(3-fluoro-4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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